6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a naphthalene ring fused with a xanthene core The presence of an amino group at the 6th position and three ketone groups at the 5th, 8th, and 14th positions further distinguishes it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione typically involves multicomponent reactions utilizing 2-naphthol as a starting material . The electron-rich aromatic framework of 2-naphthol allows it to participate in various organic transformations, leading to the formation of diverse heterocyclic compounds . Common synthetic routes include the condensation of 2-naphthol with aldehydes in the presence of Lewis acidic catalysts such as ferric chloride or ytterbium triflate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Xanthone: A parent compound with a similar xanthene core but lacking the amino and additional ketone groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60878-38-8 |
---|---|
Molecular Formula |
C21H11NO4 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
6-aminonaphtho[2,3-c]xanthene-5,8,14-trione |
InChI |
InChI=1S/C21H11NO4/c22-14-9-13-18(23)12-7-3-4-8-15(12)26-21(13)17-16(14)19(24)10-5-1-2-6-11(10)20(17)25/h1-9H,22H2 |
InChI Key |
LMZWCANLWUEXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)OC5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.